molecular formula C10H12N2S B112833 2-Amino-4-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile CAS No. 60598-69-8

2-Amino-4-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile

Cat. No.: B112833
CAS No.: 60598-69-8
M. Wt: 192.28 g/mol
InChI Key: WATZWLWPXSJZOA-UHFFFAOYSA-N
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Description

2-Amino-4-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile is a heterocyclic compound that features a benzothiophene core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate thiophene derivatives under controlled conditions. For instance, the reaction of 2-amino-3-cyano-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene with suitable reagents can yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to scale up the production process efficiently .

Chemical Reactions Analysis

Types of Reactions

2-Amino-4-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can yield amines .

Scientific Research Applications

2-Amino-4-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Amino-4-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-4-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for developing new materials and therapeutic agents .

Properties

IUPAC Name

2-amino-4-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2S/c1-6-3-2-4-8-9(6)7(5-11)10(12)13-8/h6H,2-4,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WATZWLWPXSJZOA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCC2=C1C(=C(S2)N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60598-69-8
Record name 2-Amino-4,5,6,7-tetrahydro-4-methylbenzo[b]thiophene-3-carbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=60598-69-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
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Q & A

A: The molecular formula of the compound is C10H12N2S []. The structure consists of a thiophene ring fused to a cyclohexene ring. The cyclohexene ring adopts a half-chair conformation and has a methyl substituent at position 4. There is an amino group at position 2 and a nitrile group at position 3 of the thiophene ring.

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